Silane, dichlorophenyl(3-(1,1,2,2-tetrafluoroethoxy)propyl)-
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Overview
Description
Silane, dichlorophenyl(3-(1,1,2,2-tetrafluoroethoxy)propyl)- is a chemical compound with the molecular formula C11H12Cl2F4OSi . It is known for its unique structure, which includes a silane group bonded to a dichlorophenyl group and a tetrafluoroethoxypropyl group. This compound is used in various industrial and scientific applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of Silane, dichlorophenyl(3-(1,1,2,2-tetrafluoroethoxy)propyl)- typically involves the reaction of dichlorophenylsilane with 3-(1,1,2,2-tetrafluoroethoxy)propyl chloride under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions in specialized reactors to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Silane, dichlorophenyl(3-(1,1,2,2-tetrafluoroethoxy)propyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert it into simpler silane compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Silane, dichlorophenyl(3-(1,1,2,2-tetrafluoroethoxy)propyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: It is employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and medical imaging.
Mechanism of Action
The mechanism of action of Silane, dichlorophenyl(3-(1,1,2,2-tetrafluoroethoxy)propyl)- involves its interaction with molecular targets through its silane and phenyl groups. These interactions can lead to the formation of stable complexes with various substrates, enhancing their chemical reactivity and stability. The pathways involved in these interactions are still under investigation, but they are believed to involve both covalent and non-covalent bonding mechanisms .
Comparison with Similar Compounds
Silane, dichlorophenyl(3-(1,1,2,2-tetrafluoroethoxy)propyl)- can be compared with other similar compounds, such as:
Trichloro[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane: This compound has a similar structure but contains three chlorine atoms instead of two.
Triethoxy[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane: This compound has ethoxy groups instead of chlorine atoms. The uniqueness of Silane, dichlorophenyl(3-(1,1,2,2-tetrafluoroethoxy)propyl)- lies in its combination of dichlorophenyl and tetrafluoroethoxypropyl groups, which impart distinctive chemical properties and reactivity.
Properties
CAS No. |
731-21-5 |
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Molecular Formula |
C11H12Cl2F4OSi |
Molecular Weight |
335.19 g/mol |
IUPAC Name |
dichloro-phenyl-[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane |
InChI |
InChI=1S/C11H12Cl2F4OSi/c12-19(13,9-5-2-1-3-6-9)8-4-7-18-11(16,17)10(14)15/h1-3,5-6,10H,4,7-8H2 |
InChI Key |
UCWDQUPXYVFXTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](CCCOC(C(F)F)(F)F)(Cl)Cl |
Origin of Product |
United States |
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